molecular formula C20H18N4O4 B280084 6-AMINO-4-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

6-AMINO-4-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

Cat. No.: B280084
M. Wt: 378.4 g/mol
InChI Key: CXXLFHSORNJRDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-AMINO-4-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

The synthesis of 6-AMINO-4-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves a multi-component reaction. One common method involves the condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate. This reaction is often carried out in the presence of a catalyst, such as disulfonic acid imidazolium chloroaluminate, under solvent-free conditions at elevated temperatures . This method is advantageous due to its simplicity, efficiency, and environmentally friendly nature.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.

Scientific Research Applications

6-AMINO-4-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an anticancer agent.

    Biological Research: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 6-AMINO-4-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, the compound may inhibit the activity of certain enzymes or proteins that are essential for cancer cell survival and proliferation. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar compounds to 6-AMINO-4-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE include other pyrazole derivatives and heterocyclic compounds. These compounds often share similar structural features and chemical properties but can differ in their specific applications and effectiveness. For example:

By comparing these compounds, researchers can identify unique features and optimize their properties for specific applications.

Properties

Molecular Formula

C20H18N4O4

Molecular Weight

378.4 g/mol

IUPAC Name

6-amino-4-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C20H18N4O4/c1-11-17-18(15(9-21)19(22)28-20(17)24-23-11)16-8-7-14(27-16)10-26-13-5-3-12(25-2)4-6-13/h3-8,18H,10,22H2,1-2H3,(H,23,24)

InChI Key

CXXLFHSORNJRDF-UHFFFAOYSA-N

SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(O3)COC4=CC=C(C=C4)OC

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(O3)COC4=CC=C(C=C4)OC

Origin of Product

United States

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